molecular formula C17H17N3O3S B2463200 3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-45-8

3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2463200
M. Wt: 343.4
InChI Key: YPAQQFYRAQPVNU-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic molecule. It contains a benzohydrazide group, which is a common feature in many pharmaceutical compounds . The benzothiazole group is also a common feature in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The synthesis of related compounds has been reported in the literature .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzothiazole and benzohydrazide groups are likely to contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and could involve multiple steps. The presence of the benzohydrazide and benzothiazole groups could influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some related compounds have been found to have a density of 1.5±0.1 g/cm^3, a boiling point of 529.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Antimicrobial Applications

  • Benzothiazoles, including derivatives like 3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have shown potent antimicrobial properties. A study by Abbas et al. (2014) discussed the synthesis of various benzothiazole derivatives and their screening for antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Abbas et al., 2014).
  • Another research by Patel and Shaikh (2010) synthesized new benzothiazole derivatives and tested them for antimicrobial efficacy against various bacterial and fungal species. This study further underscores the significance of benzothiazole compounds in the field of antimicrobial research (Patel & Shaikh, 2010).

Anticancer Applications

  • Benzothiazoles have also been explored for their potential in cancer treatment. Abdelgawad et al. (2013) synthesized a series of benzothiazole and benzoxazole derivatives and evaluated their anti-breast cancer activity. The study found that certain derivatives exhibited potent inhibitory activity against breast cancer cell lines (Abdelgawad et al., 2013).
  • Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety, discovering that some compounds demonstrated anticancer activity on various cancer cell lines, including leukemia and breast cancer (Havrylyuk et al., 2010).

Chemical Synthesis Applications

  • Research by Darweesh et al. (2016) utilized benzothiazole-based compounds in the efficient, microwave-mediated synthesis of various heterocycles. This study illustrates the role of benzothiazole derivatives in facilitating novel synthetic pathways in chemical research (Darweesh et al., 2016).
  • Czerwieniec et al. (2002) explored the reactions of Re(CO)5Cl with benzothiazol-2-ylphenol, demonstrating the utility of benzothiazole derivatives in forming complex molecular structures useful in various chemical applications (Czerwieniec et al., 2002).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity . Further studies could also investigate its mechanism of action and potential applications in medicine or other fields.

properties

IUPAC Name

3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-4-5-14-15(6-10)24-17(18-14)20-19-16(21)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAQQFYRAQPVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

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